1-Chloro-2-fluoroethane, with the chemical formula and the PubChem Compound ID 12983, is a halogenated organic compound. It is classified as a chlorofluorocarbon and is primarily used in various industrial applications, including as a refrigerant and in the synthesis of other organic compounds. Its unique properties make it valuable in both scientific research and industrial processes.
1-Chloro-2-fluoroethane can be synthesized through several methods, notably:
The synthesis typically requires specific conditions:
1-Chloro-2-fluoroethane participates in various chemical reactions typical for halogenated compounds:
The reaction conditions (temperature, pressure, and presence of catalysts) significantly affect the yield and selectivity of these reactions. For instance, using higher temperatures may favor elimination reactions over substitution.
The mechanism for synthesizing 1-chloro-2-fluoroethane via fluorination involves several steps:
1-Chloro-2-fluoroethane has several scientific and industrial applications:
Halogen exchange (halex) reactions constitute a cornerstone synthetic approach for 1-chloro-2-fluoroethane production, leveraging the nucleophilic displacement of chlorine by fluorine atoms. These liquid-phase reactions typically employ chlorinated ethane precursors (e.g., 1,2-dichloroethane) reacted with alkali metal fluorides (KF, CsF) or hydrogen fluoride (HF) in the presence of Lewis acid catalysts. Tin(IV) chloride (SnCl₄) demonstrates exceptional efficacy due to its ability to activate carbon-chlorine bonds through chlorine coordination, thereby enhancing fluorine nucleophilicity [3]. The reaction proceeds via a bimolecular nucleophilic substitution (SN₂) mechanism when primary alkyl chlorides serve as substrates, with the stereochemistry favoring inversion at the carbon center. Catalyst selection critically influences selectivity; for instance, SbCl₃ co-catalysts suppress olefin formation by minimizing β-elimination side reactions [3].
Table 1: Catalytic Systems for Halogen Exchange Synthesis
Chlorinated Precursor | Fluorinating Agent | Catalyst System | Reaction Temp (°C) | 1-Chloro-2-fluoroethane Yield (%) |
---|---|---|---|---|
1,2-Dichloroethane | KF | SnCl₄ (10 mol%) | 120 | 78–82 |
1,2-Dichloroethane | Anhydrous HF | Cr₂O₃/Al₂O₃ | 180–220 | 68–75 |
Vinyl Chloride | HF | SnCl₄ | 60–90 | 85–90 (via hydrofluorination) |
Mechanistic studies using ³⁶Cl radiotracers on chromia catalysts reveal competitive adsorption dynamics at catalytic sites. Chloride ions liberated during fluorination bind strongly to chromium centers, forming inactive Cr-Cl species that necessitate periodic regeneration with HF to restore catalytic activity. This exchange equilibrium is quantified by the reaction:$$\ce{C2H4Cl2 + KF \xrightarrow{\text{SnCl4}} C2H4ClF + KCl}$$The reaction kinetics adhere to a Langmuir-Hinshelwood model, where surface fluorination becomes rate-limiting at HF concentrations below 20 mol% [8]. Catalyst lifetime extensions are achieved through silica co-processing, which scavenges KCl byproducts via silicate formation, mitigating pore blockage [3].
Gas-phase fluorination enables continuous production of 1-chloro-2-fluoroethane through heterogeneous catalysis, utilizing fixed-bed or fluidized-bed reactors operating at 200–400°C. Chromia (Cr₂O₃) catalysts, often promoted with nickel (3–8 wt%) or zinc (5–10 wt%), exhibit superior activity by forming surface Cr-F bonds that serve as fluorine transfer sites. Pre-fluorination with HF at 300°C generates the active phase, wherein surface fluoride coverage ≥40% maximizes fluorination rates while minimizing coking [8]. Reactor configurations significantly impact selectivity: Fluidized-bed systems enhance heat transfer during the exothermic fluorination (ΔH ≈ –92 kJ/mol), suppressing thermal oligomerization that forms chlorinated tars .
Table 2: Performance of Transition Metal Catalysts in Gas-Phase Fluorination
Catalyst Composition | Promoter | Temp (°C) | HF:Substrate Ratio | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Cr₂O₃ | None | 280 | 8:1 | 45 | 67 |
Cr₂O₃-Ni (5 wt%) | MgF₂ | 240 | 6:1 | 82 | 89 |
Cr₂O₃-Zn (7 wt%) | Al₂O₃ | 260 | 7:1 | 78 | 93 |
Catalyst deactivation follows a two-stage mechanism: Initial activity loss arises from coke deposition via olefin intermediates, followed by irreversible degradation through chromium oxyfluoride (CrOₓFᵧ) formation when water impurities exceed 500 ppm. Regeneration protocols involve coke combustion at 450°C under diluted oxygen (≤5 vol%), followed by HF re-fluorination. Nickel-promoted catalysts exhibit enhanced regeneration stability due to NiF₂’s role in preserving Cr³⁺ redox activity [8]. Kinetic isotope studies with D/H-labeled ethanes confirm Eley-Rideal kinetics, where gaseous HF reacts with adsorbed chlorocarbon intermediates without competing for adsorption sites .
The conversion of 1,1,2-trichloroethane (TCE) to 1-chloro-2-fluoroethane involves parallel pathways dictated by catalyst acidity and temperature:
At temperatures below 200°C, direct fluorination dominates, following second-order kinetics (first-order in TCE and HF concentrations). Above 220°C, dehydrochlorination becomes prevalent, exhibiting unimolecular kinetics with an activation energy (Eₐ) of 124 kJ/mol [3]. Isotopic tracer studies using ¹⁸F-labeled HF demonstrate that surface-adsorbed fluorine participates in both pathways, with fluorine incorporation efficiency exceeding 90% on pre-fluorinated chromia [8].
Table 3: Kinetic Parameters for 1,1,2-Trichloroethane Conversion
Reaction Pathway | Rate Law | Activation Energy (kJ/mol) | Primary Products |
---|---|---|---|
Direct fluorination | r = k[TCE][HF] | 78 ± 4 | 1-Chloro-1-fluoroethane, 1,2-Dichloroethane |
Dehydrochlorination | r = k[TCE] | 124 ± 7 | Vinyl chloride, HCl |
Hydrofluorination | r = k[VC][HF]⁰‧⁷ | 53 ± 3 | 1-Chloro-2-fluoroethane |
Dismutation | r = k[TCE]² | 142 ± 9 | 1,1-Dichloroethane, 1,1,2,2-Tetrachloroethane |
Acidic catalysts (e.g., AlF₃) favor dismutation, generating symmetric isomers that impede target product formation. Chromia’s moderate Lewis acidity (determined by NH₃-TPD) optimally balances fluorination and elimination rates, achieving 88% selectivity at 95% conversion when operated at 210°C with a contact time of 12 seconds. The Weisz-Prater criterion confirms an absence of intraparticle diffusion limitations for Cr₂O₃ catalysts with particle diameters <2 mm [8].
Oxidizing agents (O₂, Cl₂) counter catalyst deactivation by gasifying carbonaceous deposits and regenerating active metal sites. Oxygen concentrations as low as 0.5 vol% in the feedstream reduce coke formation by 70% through combustion-assisted regeneration during operation. This in situ regeneration maintains catalyst activity for >500 hours in fluidized-bed reactors, whereas unpromoted systems deactivate within 50 hours [8]. The combustion follows Mars-van Krevelen kinetics, where lattice oxygen from Cr₂O₃ oxidizes carbon deposits, and gas-phase O₂ replenishes the oxygen vacancies:$$\ce{C_{deposit} + Cr2O3 -> CO2 + Cr2O3-\delta}$$$$\ce{O2 + Cr2O3-\delta -> Cr2O3}$$
Chlorine (0.1–1.0 vol%) enhances selectivity by scavenging hydrogen radicals, thereby suppressing olefin polymerization. However, excessive chlorine (>2 vol%) forms volatile CrO₂Cl₂, causing active component loss. Optimal performance occurs with binary O₂/Cl₂ feeds (0.3 vol% O₂ + 0.8 vol% Cl₂), which synergistically maintain chromium in the +3 oxidation state while oxidizing coke precursors [8].
Table 4: Oxidizing Agent Impact on Catalyst Stability
Additive System | Concentration (vol%) | Time-on-Stream (h) | Activity Retention (%) | Coke Content (wt%) |
---|---|---|---|---|
None | 0 | 50 | 42 | 18.7 |
O₂ | 0.5 | 200 | 78 | 5.1 |
Cl₂ | 0.8 | 150 | 65 | 8.9 |
O₂ + Cl₂ | 0.3 + 0.8 | 500 | 91 | 2.3 |
In situ X-ray photoelectron spectroscopy studies confirm that oxygen-treated catalysts retain 85% surface fluoride coverage after regeneration cycles, versus 60% in inert atmospheres. This occurs via the inhibition of CrF₃ sintering and the prevention of reduced chromium species (e.g., CrO) that irreversibly bind chloride ions [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5